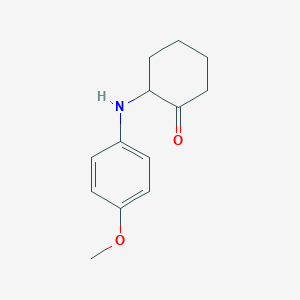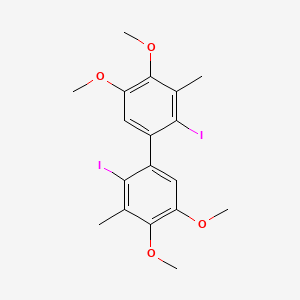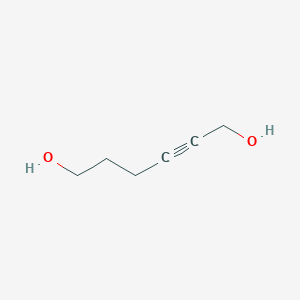
2,5-Dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C8H6N2O6 It is characterized by its yellow crystalline appearance and is known for its unique structural properties, which include two nitro groups and two methyl groups attached to a cyclohexa-2,5-diene-1,4-dione ring
準備方法
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione can be synthesized through the nitration of o-xylene. The nitration process typically involves the use of a mixture of nitric acid and sulfuric acid as the nitrating agents. The reaction conditions must be carefully controlled to avoid over-nitration and the formation of unwanted by-products. The product is then recrystallized from solvents such as ethyl acetate or dichloromethane to obtain pure yellow crystals .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated control systems ensures consistent quality and yield. The handling of corrosive nitrating agents and the management of reaction exotherms are critical aspects of the industrial process.
化学反応の分析
Types of Reactions
2,5-Dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more highly nitrated derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nitrating mixtures for electrophilic substitution.
Major Products
Oxidation: Higher nitrated cyclohexadiene derivatives.
Reduction: Diamino derivatives.
Substitution: Halogenated or further nitrated products.
科学的研究の応用
2,5-Dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through its nitro and methyl groups. The nitro groups can participate in redox reactions, while the methyl groups can undergo electrophilic substitution. These interactions can affect various biochemical pathways, leading to the compound’s observed effects in biological systems .
類似化合物との比較
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Similar in structure but with hydroxyl groups instead of nitro groups.
2,6-Dimethyl-3,5-dinitrocyclohexa-2,5-diene-1,4-dione: A positional isomer with nitro groups at different positions.
2,5-Dimethoxy-3,6-dinitrocyclohexa-2,5-diene-1,4-dione: Similar structure with methoxy groups instead of methyl groups.
Uniqueness
2,5-Dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione is unique due to its specific arrangement of nitro and methyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
5253-07-6 |
|---|---|
分子式 |
C8H6N2O6 |
分子量 |
226.14 g/mol |
IUPAC名 |
2,5-dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H6N2O6/c1-3-5(9(13)14)8(12)4(2)6(7(3)11)10(15)16/h1-2H3 |
InChIキー |
CXTOOKVMKOAIPA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C(=C(C1=O)[N+](=O)[O-])C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tricyclo[7.1.0.04,6]decane](/img/structure/B11941847.png)
![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)




silane](/img/structure/B11941889.png)
![Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)




